N-(3-aminopropyl)-4-bromobenzamide
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Overview
Description
N-(3-aminopropyl)-4-bromobenzamide: is an organic compound that features a bromine atom attached to a benzene ring, with an amide group and a 3-aminopropyl chain
Mechanism of Action
Target of Action
N-(3-aminopropyl)-4-bromobenzamide is a complex compound with multiple potential targets. It is structurally similar to spermidine , a polyamine that interacts with various targets including the Beta-1 and Beta-2 adrenergic receptors, Thioredoxin reductase 1, and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in cellular processes such as signal transduction, redox regulation, and polyamine transport .
Mode of Action
For instance, spermidine is thought to stabilize some membranes and nucleic acid structures . This compound might also interact with its targets to induce similar changes in cellular structures and functions.
Biochemical Pathways
This compound may influence several biochemical pathways. As a structural analog of spermidine, it could potentially affect the polyamine metabolic pathway . Polyamines like spermidine are involved in various cellular processes, including cell growth and differentiation . Therefore, this compound might influence these processes by modulating the polyamine metabolic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzamide: The synthesis begins with the bromination of benzamide to introduce the bromine atom at the para position of the benzene ring. This can be achieved using bromine in the presence of a suitable catalyst.
Amidation Reaction: The next step involves the reaction of the brominated benzamide with 3-aminopropylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: The industrial production of N-(3-aminopropyl)-4-bromobenzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-aminopropyl)-4-bromobenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide group and the 3-aminopropyl chain.
Condensation Reactions: The amine group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzamides.
Oxidation Products: Oxidized derivatives of the amide or amine groups.
Reduction Products: Reduced forms of the amide or amine groups.
Scientific Research Applications
Chemistry:
Catalysis: N-(3-aminopropyl)-4-bromobenzamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its structural features, it can be explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.
Comparison with Similar Compounds
N-(3-aminopropyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-aminopropyl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
N-(3-aminopropyl)-4-iodobenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: N-(3-aminopropyl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity towards biological targets, making it a distinct candidate for various applications.
Properties
IUPAC Name |
N-(3-aminopropyl)-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12/h2-5H,1,6-7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYKTSGYXJTFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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